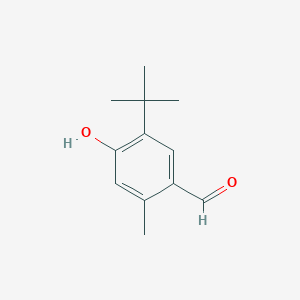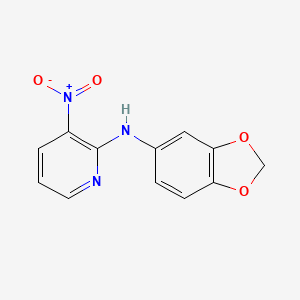
2-(3,4-diethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-diethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
Méthodes De Préparation
The synthesis of 2-(3,4-diethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,4-diethoxyphenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The product is then purified through recrystallization or column chromatography .
Analyse Des Réactions Chimiques
2-(3,4-diethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily used in Suzuki–Miyaura coupling reactions. These reactions involve the coupling of the organoboron compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination, resulting in the formation of a new carbon-carbon bond .
Common reagents used in these reactions include palladium catalysts such as palladium acetate or palladium chloride, and bases like potassium carbonate or sodium hydroxide. The major products formed from these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Applications De Recherche Scientifique
2-(3,4-diethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research. In chemistry, it is used as a reagent in Suzuki–Miyaura coupling reactions to synthesize complex organic molecules. In biology, it can be used to modify biomolecules for various applications, including drug development and molecular imaging .
In the field of medicine, this compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). It is also employed in the development of new materials for use in electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Mécanisme D'action
The mechanism of action of 2-(3,4-diethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling reactions involves several key steps. The reaction begins with the oxidative addition of the aryl or vinyl halide to the palladium catalyst, forming a palladium complex. This is followed by transmetalation, where the organoboron compound transfers its organic group to the palladium complex. Finally, reductive elimination occurs, releasing the coupled product and regenerating the palladium catalyst .
Comparaison Avec Des Composés Similaires
2-(3,4-diethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is similar to other organoboron compounds used in Suzuki–Miyaura coupling reactions, such as phenylboronic acid and 2-phenyl-1,3,2-dioxaborolane . it is unique in its ability to introduce the 3,4-diethoxyphenyl group into the coupled product, which can impart specific electronic and steric properties to the final molecule .
Similar compounds include:
- Phenylboronic acid
- 2-Phenyl-1,3,2-dioxaborolane
- 4,5-Dimethyl-2-phenyl-1,3,2-dioxaborolane
Propriétés
Formule moléculaire |
C16H25BO4 |
|---|---|
Poids moléculaire |
292.2 g/mol |
Nom IUPAC |
2-(3,4-diethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H25BO4/c1-7-18-13-10-9-12(11-14(13)19-8-2)17-20-15(3,4)16(5,6)21-17/h9-11H,7-8H2,1-6H3 |
Clé InChI |
MBCMPJGYOKNJKF-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![6-Bromo-2-phenylimidazo[1,2-A]pyridin-7-amine](/img/structure/B8774037.png)
![2-Pyridinamine, 5-[[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-](/img/structure/B8774047.png)

![(R)-2-[(N-acetyl-N-methylamino)methyl]pyrrolidine](/img/structure/B8774075.png)
![2-{2-[(2,6-dichlorophenyl)amino]phenyl}-N,N-diethylacetamide](/img/structure/B8774081.png)
